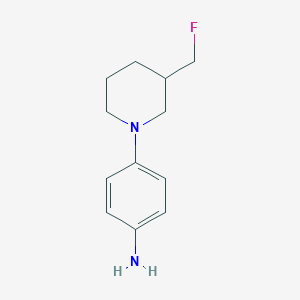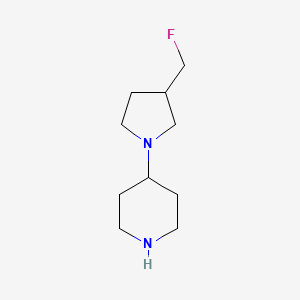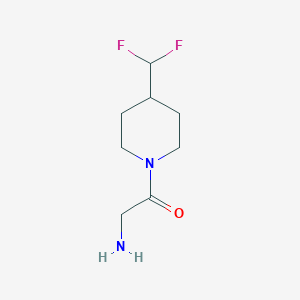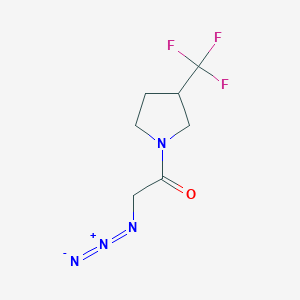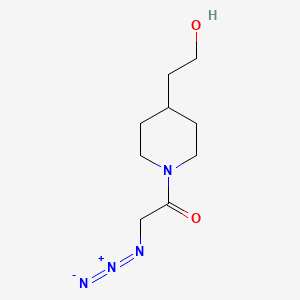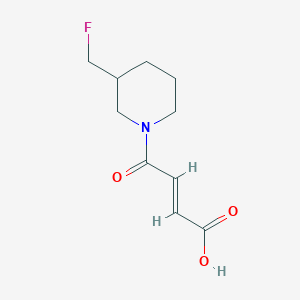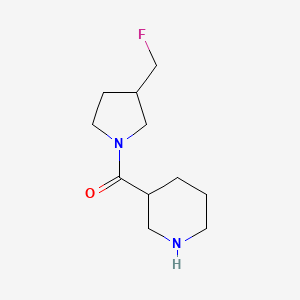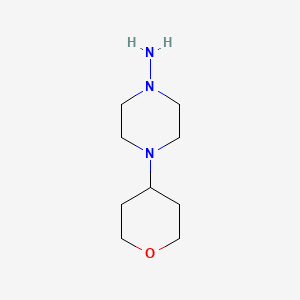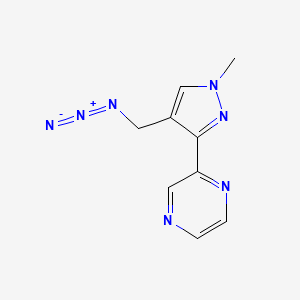
2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
説明
The compound “2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It is a symmetrical molecule with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine, the core structure of the compound , is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis
Pyrazine and its derivatives, including “this compound”, can undergo various chemical reactions. For instance, pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolopyrazine derivatives showed more activity on kinase inhibition .Physical and Chemical Properties Analysis
Pyrazine, the core structure of the compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .科学的研究の応用
Green Synthesis Approaches
The study by Al-Matar et al. (2010) demonstrates the green, one-pot, solvent-free synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the environmental benefits and efficiency of synthesizing pyrazole derivatives without the need for harmful solvents (Al-Matar et al., 2010).
Antimicrobial and Anti-inflammatory Agents
Research by Bekhit et al. (2005) on novel pyrazole derivatives shows their potential as promising anti-inflammatory and antimicrobial agents, which could be beneficial for pharmaceutical applications. This study also underscores the importance of synthesizing compounds with a good safety margin and no ulcerogenic effect (Bekhit et al., 2005).
Advanced Material Synthesis
A study by Soriano et al. (2009) on the synthesis of Ru(arene) complexes with bispyrazolylazines illustrates the application of pyrazole derivatives in catalysis, specifically in the hydrogen transfer of ketones. This work could pave the way for new catalyst designs in synthetic chemistry and industrial processes (Soriano et al., 2009).
Anticancer Research
Pettinari et al. (2018) explored the design of N, O- or N, N-pyrazolone-based hydrazones in ruthenium(II)-arene complexes, investigating their anticancer activity. This research contributes to the development of new anticancer drugs, showcasing the therapeutic potential of pyrazole derivatives (Pettinari et al., 2018).
Antioxidant and DNA Binding Properties
Kitawat and Singh (2014) synthesized novel pyrazine moiety bearing 2-pyrazoline derivatives and evaluated their antibacterial, antioxidant, and DNA binding activities. The study suggests the use of these compounds in medicinal chemistry, particularly in the development of drugs with specific molecular targets (Kitawat & Singh, 2014).
将来の方向性
作用機序
Target of Action
The compound 2-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine, which is a pyrazine derivative, has been found to exhibit potent antitubercular activity . The primary target of this compound is the enzyme DprE1, which is involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
In silico studies suggest that the compound interacts favorably with the active site of the dpre1 enzyme . This interaction likely inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of DprE1 by this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and is essential for the survival and pathogenicity of Mycobacterium tuberculosis . Disruption of this pathway leads to the weakening of the cell wall, which can result in cell lysis and death .
Pharmacokinetics
In silico predictions suggest that the compound possesses favorable adme properties and drug-like qualities . Further experimental validation is necessary to confirm these predictions and to understand the impact of these properties on the compound’s bioavailability.
Result of Action
The action of this compound results in the inhibition of the DprE1 enzyme, leading to disruption of the arabinogalactan biosynthesis pathway . This disruption weakens the cell wall of Mycobacterium tuberculosis, potentially leading to cell lysis and death . The compound has demonstrated significant activity against the Mycobacterium tuberculosis H37Rv strain in vitro .
生化学分析
Biochemical Properties
2-(4-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine plays a significant role in biochemical reactions due to its reactive azidomethyl group. This group can undergo click chemistry reactions, making the compound useful in bioconjugation and labeling studies. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and lysine residues, through its azidomethyl group. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target enzyme .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. For example, the compound may inhibit kinases involved in cell proliferation, thereby reducing cell growth and inducing apoptosis in certain cancer cell lines . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The azidomethyl group can react with nucleophilic sites on proteins, leading to enzyme inhibition or activation. This covalent modification can result in changes in protein conformation and function. For instance, the compound may inhibit enzymes involved in DNA replication, leading to reduced cell proliferation . Additionally, it can activate certain signaling pathways by modifying key signaling proteins, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, leading to desired therapeutic effects . At high doses, the compound can cause toxic or adverse effects, such as liver and kidney damage, due to its reactive azidomethyl group . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can also involve phase II reactions, such as glucuronidation and sulfation, which increase its hydrophilicity and facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biological effects . The compound’s distribution can also be influenced by its binding to plasma proteins, which can affect its bioavailability and half-life .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression . Additionally, the compound can localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis .
特性
IUPAC Name |
2-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7/c1-16-6-7(4-13-15-10)9(14-16)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODDFJBGIDPBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



